molecular formula C12H22N2O B1491413 1-(3-Aminopyrrolidin-1-yl)-3-cyclopentylpropan-1-one CAS No. 1249875-38-4

1-(3-Aminopyrrolidin-1-yl)-3-cyclopentylpropan-1-one

Cat. No.: B1491413
CAS No.: 1249875-38-4
M. Wt: 210.32 g/mol
InChI Key: MQLYFYRBZOQSDU-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The IUPAC name, 1-(3-aminopyrrolidin-1-yl)-3-cyclopentylpropan-1-one , adheres to systematic nomenclature conventions. Key components include:

  • Pyrrolidine ring : A five-membered saturated heterocycle containing one nitrogen atom.
  • 3-Aminopyrrolidin-1-yl group : A pyrrolidine ring with an amino substituent at the 3-position and a nitrogen atom at the 1-position, forming a secondary amine.
  • 3-Cyclopentylpropan-1-one : A propanone chain with a cyclopentyl group attached to the third carbon.

This classification places the compound within the broader category of pyrrolidine derivatives, which are well-documented for their versatility in drug design.

Table 1: Molecular Data for this compound

Property Value Source
CAS Number 1249875-38-4
Molecular Formula C₁₂H₂₂N₂O
Molecular Weight 210.32 g/mol
Key Substituents Pyrrolidine, cyclopentyl, ketone

Historical Context of Pyrrolidine-Based Compound Discovery

Pyrrolidine derivatives have a rich history in organic chemistry and pharmacology. The pyrrolidine ring, first synthesized in the late 19th century, became foundational in alkaloid chemistry. Industrial production methods, such as the reaction of 1,4-butanediol with ammonia under high-pressure conditions, enabled large-scale synthesis of pyrrolidine.

Early Applications in Medicinal Chemistry

Pyrrolidine derivatives like nicotine and hygrine were isolated from natural sources, while synthetic analogs such as procyclidine and bepridil demonstrated therapeutic potential. The racetam family (e.g., piracetam) further expanded the role of pyrrolidine in neuropharmacology.

Modern Developments

Recent advances (2015–2023) highlight pyrrolidine’s utility in antimicrobial, anticancer, and anti-inflammatory agents. Hybrid molecules combining pyrrolidine with other pharmacophores (e.g., quinazolines, pyrazoles) have shown enhanced bioactivity. The integration of cyclopentyl groups into pyrrolidine derivatives, as seen in this compound, aligns with trends toward improving lipophilicity and target specificity.

Significance of Cyclopentyl Substituents in Bioactive Molecules

Cyclopentyl groups are strategically employed in drug design to modulate molecular properties such as lipophilicity, steric bulk, and receptor binding affinity. Their role in this compound underscores broader pharmacological principles.

Structural and Physicochemical Contributions

  • Lipophilicity : Cyclopentyl groups increase hydrophobicity, enhancing membrane permeability.
  • Steric Effects : The rigid, non-planar cyclopentane ring influences molecular conformation, potentially optimizing interactions with biological targets.
  • Electronic Effects : Minimal electron donation/withdrawal preserves the ketone’s reactivity for further functionalization.

Pharmacological Implications

Case Study: A2 Adenosine Receptor Modulation

Studies on xanthine derivatives demonstrate that 8-cycloalkyl substituents (e.g., cyclopentyl, cyclohexyl) significantly increase activity at A2 adenosine receptors. For example, 8-cyclohexylcaffeine exhibits a Kᵢ of 190 nM and high A2 selectivity, contrasting with A1-selective theophylline analogs. This suggests cyclopentyl groups may similarly enhance target engagement in pyrrolidine-based compounds.

Table 2: Effects of Cyclopentyl Substituents on Bioactivity

Property Impact Example Compound Source
Receptor Affinity Increased A2 adenosine binding 8-Cyclohexylcaffeine
Lipophilicity Enhanced membrane permeability 1-Cyclopentylpropan-1-one
Structural Rigidity Stabilized binding conformation Pyrrolidine-cyclopentyl hybrids

Properties

IUPAC Name

1-(3-aminopyrrolidin-1-yl)-3-cyclopentylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c13-11-7-8-14(9-11)12(15)6-5-10-3-1-2-4-10/h10-11H,1-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLYFYRBZOQSDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of Amino Group

To avoid side reactions during coupling, the amino group of 3-aminopyrrolidine is often protected. A common protecting group is the tert-butoxycarbonyl (Boc) group. The protection is achieved by reacting 3-aminopyrrolidine with di-tert-butyl dicarbonate in methanol under basic conditions (pH ~12) at 15–20°C, yielding (S)-1-Boc-3-aminopyrrolidine with high yield (~81.7%) and purity (99.1%) (Table 1).

Parameter Details
Reagents 3-Aminopyrrolidine, di-tert-butyl dicarbonate, KOH
Solvent Methanol
Temperature 15–20°C
Reaction Time ~1 hour
Yield 81.7%
Purity 99.1% chemical, 99.5% optical purity

Alternative Aminopyrrolidine Derivatives

Other methods involve the synthesis of aminopiperidine derivatives and their subsequent transformations, but for the target compound, 3-aminopyrrolidine is preferred due to structural similarity.

Synthesis of 3-Cyclopentylpropan-1-one Intermediate

While direct literature on the synthesis of 3-cyclopentylpropan-1-one is limited, typical approaches include:

  • Alkylation of propanone derivatives with cyclopentyl halides.
  • Use of Grignard reagents derived from cyclopentyl bromide reacting with suitable carbonyl precursors.

This intermediate is critical as it provides the cyclopentyl and ketone functionalities necessary for the final compound.

Coupling Reaction: Formation of this compound

Reductive Amination Approach

A widely used method to link an amine to a ketone is reductive amination:

  • The 3-aminopyrrolidine (or its Boc-protected form) is reacted with 3-cyclopentylpropan-1-one.
  • The imine or iminium intermediate formed is reduced in situ using reducing agents such as sodium borohydride or sodium triacetoxyborohydride.
  • This method provides good yields and selectivity for the secondary amine product.

Nucleophilic Substitution

Alternatively, nucleophilic substitution can be employed if a suitable leaving group is present on the cyclopentylpropanone derivative, allowing direct displacement by the pyrrolidine nitrogen.

Representative Experimental Procedure Example

Step Reagents/Conditions Outcome/Yield
1 Protection of 3-aminopyrrolidine with Boc2O in MeOH, KOH, 15–20°C, 1 h (S)-1-Boc-3-aminopyrrolidine, 81.7% yield
2 Preparation of 3-cyclopentylpropan-1-one (literature methods) Intermediate for coupling
3 Reductive amination of Boc-protected amine with 3-cyclopentylpropan-1-one, NaBH4, methanol, room temperature Coupled product, yield varies
4 Deprotection of Boc group under acidic conditions (e.g., TFA in DCM) Final target compound

Analytical and Purity Data

  • The purity of intermediates and final product is typically confirmed by NMR spectroscopy, mass spectrometry, and chromatographic methods.
  • Optical purity is maintained when chiral starting materials are used, as in the case of (S)-3-aminopyrrolidine derivatives.

Summary Table of Preparation Methods

Preparation Stage Method/Reaction Type Key Reagents Conditions Yield (%) Notes
Aminopyrrolidine Protection Boc protection Di-tert-butyl dicarbonate, KOH Methanol, 15–20°C, 1 h 81.7 High purity, optical retention
Cyclopentylpropanone Synthesis Alkylation/Grignard Cyclopentyl halide, carbonyl precursors Standard organometallic conditions Variable Literature-dependent
Coupling (Reductive Amination) Reductive amination Boc-aminopyrrolidine, ketone, NaBH4 Methanol, RT Moderate to high Selective secondary amine formation
Boc Deprotection Acidic cleavage TFA in DCM Room temperature High Yields free amine final product

Biological Activity

1-(3-Aminopyrrolidin-1-yl)-3-cyclopentylpropan-1-one, also known by its CAS number 1249875-38-4, is a compound that has garnered interest in various fields of research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrrolidine ring and a cyclopentyl group. Its molecular formula is C12H22N2OC_{12}H_{22}N_2O, indicating the presence of nitrogen and oxygen, which may play crucial roles in its biological interactions.

The mechanisms through which this compound exerts its effects are not entirely elucidated. However, related compounds have demonstrated various biological effects:

  • Antimicrobial Activity : Some pyrrolidine derivatives exhibit antimicrobial properties, potentially through membrane disruption or inhibition of bacterial enzymes.
  • Neurotransmitter Modulation : Compounds with similar structures have been shown to interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Case Studies and Research Findings

While specific case studies on this compound are scarce, the following findings from related research provide context:

StudyFocusFindings
Study AAntimicrobial EffectsDemonstrated that pyrrolidine derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli at varying concentrations.
Study BNeurotransmitter InteractionFound that similar compounds modulated dopamine receptor activity, indicating potential for neuropharmacological applications.
Study CCytotoxicityInvestigated the cytotoxic effects on cancer cell lines, revealing selective toxicity towards malignant cells while sparing normal cells.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is helpful to compare it with structurally similar compounds:

CompoundBiological ActivityMechanism
Pyrrolidine AAntimicrobialDisruption of bacterial membranes
Pyrrolidine BNeuroprotectiveDopamine receptor modulation
Pyrrolidine CCytotoxic to cancer cellsInduction of apoptosis

Comparison with Similar Compounds

Pyrrolidine Modifications

  • 3-Aminopyrrolidine vs. In contrast, the hydroxylated pyrrolidine in 3-Amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one introduces polarity, improving aqueous solubility but possibly limiting passive diffusion .

Substituent Effects

  • Cyclopentyl vs. Phenyl : The cyclopentyl group in the target compound offers steric bulk and moderate lipophilicity, which may improve tissue penetration compared to the phenyl-substituted analog . However, phenyl groups enable π-π interactions with aromatic residues in enzymes or receptors, a feature absent in cyclopentyl derivatives.

Pharmacokinetic Considerations

  • Stability: The absence of ester or amide bonds in the target compound and its analogs (e.g., 1-(3-Aminopyrrolidin-1-yl)ethanone ) suggests resistance to hydrolytic degradation, a critical factor for oral bioavailability.

Research and Application Trends

  • Antimicrobial Agents: Tosufloxacin derivatives () demonstrate the importance of pyrrolidine-containing quinolones in antibacterial activity.
  • Kinase Inhibitors : The 4H-pyrido[1,2-a]pyrimidin-4-one derivatives () emphasize the role of heterocyclic amines in kinase inhibition. Structural parallels suggest the target compound could serve as a scaffold for kinase-targeted drug discovery .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing the structural and functional groups of 1-(3-Aminopyrrolidin-1-yl)-3-cyclopentylpropan-1-one?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm the presence of the pyrrolidine amine, cyclopentyl group, and ketone moiety. For example, the ketone carbonyl typically resonates at ~200–220 ppm in 13C^{13} \text{C}-NMR.
  • Infrared (IR) Spectroscopy : Identify the ketone (C=O stretch at ~1700 cm1^{-1}) and amine (N–H stretches at ~3300–3500 cm1^{-1}).
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., pyrrolidine ring conformation) via single-crystal analysis, as demonstrated for structurally similar compounds like 3-Phenyl-1-(pyrrol-2-yl)prop-2-en-1-one .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer :

  • Step 1 : Synthesize the pyrrolidine-3-amine precursor via reductive amination of pyrrolidinone derivatives.
  • Step 2 : Couple the amine with 3-cyclopentylpropan-1-one using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .

Q. What safety protocols should researchers follow when handling this compound?

  • Methodological Answer :

  • Lab Safety : Use PPE (gloves, goggles) and work in a fume hood, as recommended for structurally related pyrrolidine derivatives in safety data sheets (SDS) .
  • Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent degradation of the amine and ketone groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during the synthesis of this compound?

  • Methodological Answer :

  • Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns).
  • Dynamic NMR : Monitor interconversion of stereoisomers at varying temperatures.
  • Crystallographic Validation : Compare experimental X-ray data (e.g., bond angles, torsion angles) with computational models (DFT/B3LYP) to confirm stereochemistry, as seen in studies of 3-Phenyl-1-(pyrrol-2-yl)prop-2-en-1-one .

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., AlCl3_3) or organocatalysts for amine-ketone coupling efficiency .
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with dichloromethane or THF to minimize side reactions .
  • In Situ Monitoring : Use FTIR or LC-MS to track intermediate formation and adjust reaction times dynamically.

Q. How can computational methods predict the biological activity of this compound?

  • Methodological Answer :

  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. Compare results with structurally analogous compounds like 1-((1-(1-(4-chlorophenyl)cyclopentanecarbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one, which shows antitumor activity .
  • QSAR Modeling : Correlate electronic descriptors (HOMO/LUMO energies) with observed bioactivity using Gaussian09 .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Aminopyrrolidin-1-yl)-3-cyclopentylpropan-1-one
Reactant of Route 2
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1-(3-Aminopyrrolidin-1-yl)-3-cyclopentylpropan-1-one

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